Protogracillin
Overview
Description
Protogracillin is a natural steroidal saponin compound primarily found in plants such as Dioscorea zingiberensis Wright. It is known for its complex structure, which includes a glucoside base and a saponin nucleus. This compound is a white or slightly yellow powdery substance that is soluble in water and alcohol solvents but insoluble in non-polar solvents. It has surface-active properties, allowing it to form foam .
Preparation Methods
Synthetic Routes and Reaction Conditions: Protogracillin can be synthesized through enzymatic hydrolysis. One efficient method involves using β-glucanase in a 0.20 M HAc-NaAc buffer solution (pH 4.81) at 56.7°C for 4 hours. This process results in nearly complete hydrolysis of this compound to Prosapogenin A, with a yield of 96.4% .
Industrial Production Methods: Industrial production of this compound typically involves extracting it from the roots or whole grass of Dioscorea plants. The extraction process includes water decoction, alcohol precipitation, and subsequent purification and crystallization .
Chemical Reactions Analysis
Types of Reactions: Protogracillin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using β-glucanase in an acidic buffer solution.
Oxidation and Reduction:
Major Products:
Scientific Research Applications
Protogracillin has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal saponins.
Biology: Investigated for its biological activities, including cytotoxic effects on cancer cell lines.
Medicine: Explored for its potential in treating cardiovascular diseases due to its anti-thrombotic properties.
Industry: Utilized in cosmetics and personal care products as a foaming and cleaning agent.
Mechanism of Action
Protogracillin is often compared with other steroidal saponins such as protodioscin, dioscin, and gracillin. These compounds share similar structural features but differ in their biological activities and chemical properties. For instance, protodioscin and dioscin are also known for their cytotoxic and anti-thrombotic activities, but they exhibit different levels of potency and selectivity .
Comparison with Similar Compounds
- Protodioscin
- Dioscin
- Gracillin
- Methyl protogracillin
- Pseudoprotodioscin
- Pseudothis compound
This compound stands out due to its unique combination of glucoside base and saponin nucleus, which contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[5-hydroxy-6-(hydroxymethyl)-2-[[6-hydroxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O23/c1-20(19-66-45-40(62)38(60)34(56)29(16-52)69-45)8-13-51(65)21(2)32-28(74-51)15-27-25-7-6-23-14-24(9-11-49(23,4)26(25)10-12-50(27,32)5)68-48-44(73-46-41(63)37(59)33(55)22(3)67-46)43(36(58)31(18-54)71-48)72-47-42(64)39(61)35(57)30(17-53)70-47/h6,20-22,24-48,52-65H,7-19H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCGZPQYTRHQRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O23 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1065.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trigofoenoside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
99664-39-8 | |
Record name | Trigofoenoside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
246 - 248 °C | |
Record name | Trigofoenoside D | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039482 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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